N-(4-ethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxybenzyl)ethanamine is an organic compound with the molecular formula C11H17NO. It is a derivative of ethanamine, where the ethyl group is substituted with a 4-ethoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-ethoxybenzyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or ketones.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted ethanamines depending on the reagents used.
Scientific Research Applications
N-(4-ethoxybenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)ethanamine involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The ethoxybenzyl group can enhance its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)ethanamine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-chlorobenzyl)ethanamine: Contains a chlorine atom instead of an ethoxy group.
N-(4-fluorobenzyl)ethanamine: Features a fluorine atom in place of the ethoxy group .
Uniqueness
N-(4-ethoxybenzyl)ethanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where the ethoxy group provides distinct advantages over other substituents .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-9-10-5-7-11(8-6-10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJMCZBHGAQCET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.